Alborixin

Vue d'ensemble

Description

Alborixin is a polycyclic polyether ionophorous antibiotic that was first isolated from cultures of a strain of Streptomyces albus. It exhibits significant activity against Gram-positive bacteria and fungi. This compound has been identified as a potent inducer of autophagy, making it a promising candidate for therapeutic applications, particularly in the treatment of Alzheimer’s disease .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alborixin is typically isolated from the mycelium of Streptomyces albus. The isolation process involves several steps:

- The mycelium is extracted with ethanol.

- The ethanolic extracts are concentrated and dissolved in water.

- The aqueous solution is extracted with ether and then evaporated to obtain a brown oil.

- The brown oil is subjected to silica gel chromatography using various solvent systems (e.g., dioxane-hexane, ether-hexane) to yield active fractions.

- The active fractions are evaporated to obtain a white amorphous powder .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces albus in bioreactors, followed by extraction and purification using the methods described above. The process is optimized to maximize yield and purity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Alborixin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form derivatives with altered biological activity.

Reduction: Reduction reactions can modify the polyether structure of this compound.

Substitution: this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products: The major products formed from these reactions are various derivatives of this compound, which may exhibit different biological activities .

Applications De Recherche Scientifique

1.1. Induction of Autophagy

Recent studies have established alborixin as a potent inducer of autophagy, a cellular process crucial for the degradation and recycling of cellular components. This property is particularly significant in the context of neurodegenerative diseases, such as Alzheimer's disease, where the accumulation of amyloid-beta (Aβ) plaques is a hallmark feature.

- Mechanism of Action : this compound induces autophagy through the phosphatase and tensin homolog (PTEN) pathway, leading to enhanced clearance of Aβ in microglial and primary neuronal cells. The process involves upregulation of autophagy-related proteins such as Beclin 1, ATG5, and ATG7, alongside increased lysosomal activity .

- Case Study : In a study conducted on primary neuronal cells treated with this compound, significant reductions in Aβ levels were observed. The treatment not only facilitated autophagic flux but also mitigated Aβ-mediated cytotoxicity, suggesting its potential as an anti-Alzheimer therapeutic agent .

1.2. Neuroprotection

This compound's ability to clear toxic Aβ aggregates positions it as a candidate for neuroprotective therapies. By promoting autophagy and reducing oxidative stress associated with Aβ accumulation, this compound may help preserve neuronal integrity in Alzheimer's disease models.

- Research Findings : The induction of autophagy by this compound was shown to correlate with decreased levels of phosphorylated AKT and mechanistic target of rapamycin (mTOR), further supporting its role in neuroprotection .

2.1. Antibacterial Activity

This compound exhibits strong antimicrobial properties, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell membranes by forming ion complexes that alter ion transport processes.

- Spectrum of Activity : this compound has been reported to demonstrate significant antibacterial activity against various strains of Gram-positive bacteria, making it a valuable compound in the development of new antibiotics .

- Case Study : In vitro assays have shown that this compound effectively inhibits the growth of Staphylococcus aureus and Bacillus subtilis, highlighting its potential use in treating infections caused by resistant bacterial strains .

2.2. Anticancer Properties

Emerging research indicates that this compound may also possess anticancer properties, particularly against human colon cancer cells.

- Mechanism : The compound's cytotoxic effects are believed to be linked to its ability to induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

- Research Findings : Studies have demonstrated that this compound treatment results in reduced viability of colon cancer cell lines, suggesting that it could be further explored as an adjunct therapy in cancer treatment protocols .

Summary of Applications

The following table summarizes the key applications of this compound based on current research findings:

Mécanisme D'action

Alborixin exerts its effects by inducing autophagy through the inhibition of the phosphoinositide 3-kinase (PI3K)-AKT pathway. This inhibition leads to the activation of autophagy-related proteins such as Beclin 1, ATG5, and ATG7, and increases lysosomal activities. The induction of autophagy by this compound results in the clearance of amyloid beta in microglia and primary neuronal cells, making it a potential therapeutic lead for Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

- Monensin

- Nigericin

- Lasalocid

- Grisorixin

- Salinomycin

- Septamycin

- Lonomycin

Comparison: Alborixin is unique among ionophorous antibiotics due to its potent ability to induce autophagy and clear amyloid beta, which is not a common feature among other similar compounds. While other ionophores like monensin and nigericin are primarily known for their antibacterial and antifungal properties, this compound’s potential therapeutic application in neurodegenerative diseases sets it apart .

Activité Biologique

Alborixin, a polyether ionophore produced by Streptomyces species, has garnered attention for its diverse biological activities, particularly in the context of neurodegenerative diseases and cancer. This article provides an overview of the compound's mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

1. Induction of Autophagy:

this compound has been identified as a potent inducer of autophagy, a cellular process crucial for the degradation and recycling of cellular components. Research indicates that this compound enhances the clearance of amyloid-beta (Aβ) peptides in microglial and neuronal cells, which is significant in the context of Alzheimer’s disease. The mechanism involves the activation of autophagy-related proteins such as Beclin 1 (BECN1), ATG5, and ATG7, while also inhibiting the phosphoinositide 3-kinase (PI3K)-AKT pathway .

2. Anticancer Activity:

this compound exhibits antiproliferative effects against various cancer cell lines. Studies have shown that it can selectively induce apoptosis in cancer stem cells and multidrug-resistant cells, making it a candidate for novel anticancer therapies . The compound's ability to transport metal cations across cell membranes may contribute to its cytotoxic effects against tumor cells .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Neuroprotection in Alzheimer’s Disease

In a study investigating this compound's neuroprotective properties, researchers found that treatment with this compound significantly reduced Aβ levels in primary neuronal cultures. This reduction was accompanied by decreased cytotoxicity associated with Aβ accumulation. The study highlights this compound's potential as a therapeutic agent for Alzheimer’s disease by promoting autophagic clearance mechanisms .

Case Study 2: Anticryptosporidial Activity

In a model using SCID mice, this compound demonstrated significant anticryptosporidial activity. While some toxicity was noted (e.g., weight loss), the efficacy against Cryptosporidium suggests potential applications in treating infections caused by this pathogen .

Propriétés

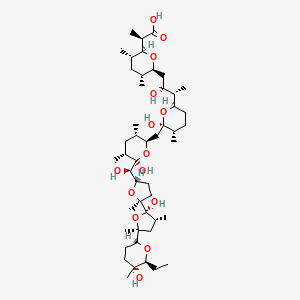

IUPAC Name |

(2R)-2-[(2S,3S,5R,6S)-6-[(2R,3S)-3-[(2R,5S,6R)-6-[[(2R,3S,5R,6R)-6-[(R)-[(2S,5S)-5-[(2R,3R,5S)-5-[(2R,5R,6S)-6-ethyl-5-hydroxy-5-methyloxan-2-yl]-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H84O14/c1-13-38-43(10,53)18-17-39(58-38)44(11)23-30(7)48(56,62-44)45(12)19-16-35(59-45)41(50)47(55)29(6)21-26(3)37(61-47)24-46(54)28(5)14-15-34(60-46)31(8)33(49)22-36-25(2)20-27(4)40(57-36)32(9)42(51)52/h25-41,49-50,53-56H,13-24H2,1-12H3,(H,51,52)/t25-,26+,27+,28+,29-,30-,31+,32-,33-,34-,35+,36+,37-,38+,39-,40+,41-,43-,44+,45+,46-,47-,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWDHGOLBPBWCNJ-GXXSWWTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(CCC(O1)C2(CC(C(O2)(C3(CCC(O3)C(C4(C(CC(C(O4)CC5(C(CCC(O5)C(C)C(CC6C(CC(C(O6)C(C)C(=O)O)C)C)O)C)O)C)C)O)O)C)O)C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@](CC[C@@H](O1)[C@@]2(C[C@H]([C@@](O2)([C@@]3(CC[C@H](O3)[C@H]([C@]4([C@@H](C[C@@H]([C@H](O4)C[C@@]5([C@H](CC[C@@H](O5)[C@@H](C)[C@@H](C[C@H]6[C@@H](C[C@@H]([C@H](O6)[C@@H](C)C(=O)O)C)C)O)C)O)C)C)O)O)C)O)C)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H84O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701035449 | |

| Record name | Alborixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57760-36-8 | |

| Record name | Alborixin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57760-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alborixin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057760368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alborixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701035449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALBORIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I21L1W8NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.